molecular formula C8H16O2<br>CH3(CH2)3CH(C2H5)COOH<br>C8H16O2 B157314 2-Ethylhexanoic acid CAS No. 149-57-5

2-Ethylhexanoic acid

Cat. No.: B157314
CAS No.: 149-57-5
M. Wt: 144.21 g/mol
InChI Key: OBETXYAYXDNJHR-UHFFFAOYSA-N
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Description

It is a carboxylic acid that appears as a colorless viscous oil and is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . This compound is supplied as a racemic mixture and is known for its versatility in various industrial applications.

Biochemical Analysis

Biochemical Properties

2-Ethylhexanoic acid plays a significant role in biochemical reactions, particularly in the formation of metal ethylhexanoates. These compounds are used in organic and industrial chemical synthesis and function as catalysts in polymerizations as well as for oxidation reactions . The compound interacts with metal cations to form complexes that are highly soluble in nonpolar solvents . These interactions are not ionic but charge-neutral coordination complexes, similar to the corresponding acetates .

Cellular Effects

This compound has been shown to have various effects on different types of cells and cellular processes. It can cause lung irritation, lung edema, and kidney disorders . Additionally, it has been observed to impair fertility in Wistar rats and delay postnatal development of pups . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal cations to form ethylhexanoate complexes . These complexes function as catalysts in various chemical reactions, including polymerizations and oxidation reactions . The compound’s ability to form charge-neutral coordination complexes with metal cations is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can degrade under certain conditions . Long-term exposure to this compound has been shown to cause adverse effects on cellular function, including lung irritation and kidney disorders . These effects highlight the importance of monitoring the stability and degradation of the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Wistar rats, doses of 0, 80, 250, and 800 mg/kg body weight per day did not show any treatment-related effects on fertility and reproductive parameters at any dose levels . Higher doses have been associated with developmental toxicity and liver effects . These findings indicate that the compound’s effects are dose-dependent and can vary significantly with different dosages.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the formation of metal ethylhexanoates . These complexes are used in organic and industrial chemical synthesis and function as catalysts in polymerizations and oxidation reactions . The compound’s interactions with metal cations and its role in these metabolic pathways are crucial aspects of its biochemical properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to be soluble in nonpolar organic solvents, facilitating its transport and distribution . These interactions are essential for the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its biochemical properties and interactions with other biomolecules . Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic acid is produced industrially from propylene. The process begins with the hydroformylation of propylene to give butyraldehyde. This aldehyde undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to produce 2-ethylhexanal. Finally, the oxidation of 2-ethylhexanal yields this compound .

Industrial Production Methods: In industrial settings, the oxidation of 2-ethylhexanal to this compound is typically carried out in the liquid phase using air or oxygen. This process is exothermic, releasing approximately 250 to 300 kJ/mol . The use of N-hydroxyphthalimide as a catalyst in the presence of isobutanol as a solvent has been reported to achieve high selectivity (>99%) for this compound under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include metal ethylhexanoates, which function as catalysts in polymerizations and oxidation reactions .

Comparison with Similar Compounds

  • 2-Methylhexane
  • 3-Methylhexane
  • Valnoctamide
  • 2-Methylheptane
  • 3-Methylheptane
  • 2-Ethylhexanol
  • Valproic acid
  • Propylheptyl alcohol

Comparison: 2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal derivatives that are effective in nonpolar solvents. This property makes it particularly valuable in industrial applications where solubility and catalytic efficiency are crucial. Compared to similar compounds, this compound’s versatility in forming stable metal complexes sets it apart .

Properties

IUPAC Name

2-ethylhexanoic acid
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InChI

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
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InChI Key

OBETXYAYXDNJHR-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)C(=O)O
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Molecular Formula

C8H16O2, Array
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DSSTOX Substance ID

DTXSID9025293
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Molecular Weight

144.21 g/mol
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Physical Description

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers., Liquid, Clear liquid with a mild odor; [HSDB] Colorless to light yellow liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless to light yellow liquid with a mild odor.
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Boiling Point

442 °F at 760 mmHg (NTP, 1992), 228 °C, 220.00 to 223.00 °C. @ 760.00 mm Hg, 227 °C, 442 °F
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Flash Point

260 °F (NTP, 1992), 118 °C, 114 °C (closed cup), 245 °F (118 °C) (OPEN CUP), 118 °C o.c., 260 °F
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Solubility

less than 1 mg/mL at 84 °F (NTP, 1992), Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol., Solubility in water = 1.4 g/L water at 25 °C., In water at 20 °C, 0.2 wt %. /2,000 mg/L/, 2 mg/mL at 20 °C, Solubility in water, g/100ml: 0.14 (very poor)
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Density

0.903 (USCG, 1999) - Less dense than water; will float, 0.9031 g/cu cm at 25 °C, Relative density (water = 1): 0.90, 0.903
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Vapor Density

5.0 (AIR= 1), Relative vapor density (air = 1): 5
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Vapor Pressure

0.03 [mmHg], 0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4
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Mechanism of Action

A mouse model for the induction of exencephaly with sodium (+ or -)-2-ethylhexanoate has been developed using multiple administration regimes. With three consecutive administrations one-half-day intervals, the most sensitive time to induce exencephaly was Gestational Days 8-9. Using the racemic substance it was determined that the SWV strain was more sensitive to the induction of exencephaly than the C57BL/6NCrlBR strain. The enantiomers of 2-ethylhexanoic acid were separated via preparative HPLC to greater than 99.8% optical purity, and greater than 99% purity according to a gas chromatographic analysis. It was demonstrated that the (R)-enantiomer is a more potent teratogen than the (S)-enantiomer for the induction of exencephaly as well as malformations of other organ systems. Pharmacokinetic analyses for each of the enantiomers were performed in maternal plasma, maternal muscle, and embryo. The pharmacokinetics showed that the peak concentration (Cmax) for both enantiomers in the three compartments was approximately equivalent and was attained within 15 min following the third administration. The area under the concentration versus time curve values for the two enantiomers were approximately 10 higher for the (R)-antipode because of a slightly slower elimination of this compound. There was negligible (or no) racemization of the two enantiomers in the biological samples. The results suggest that teratologic differences in the enantiomers of sodium 2-ethylhexanoate are not due to differences in the concentrations of these antipodes in the embryo, but more likely result from the specific interaction of the enantiomers with chiral molecules in the embryo.
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Color/Form

Clear liquid

CAS No.

149-57-5, 56006-48-5, 61788-37-2
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Melting Point

-117 °F (NTP, 1992), -59.00 °C. @ 760.00 mm Hg, -59 °C, -117 °F
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Synthesis routes and methods I

Procedure details

A mixture of TMIT (1.0 g, 6.33 mmol), 2-ethylhexyl acrylate (1.16 g, 6.33 mmol) and cesium carbonate (1.0 g, 3.3 mmol) in acetonitrile (15 mL) was stirred at room temperature for 24 h. The reaction mixture was filtered to separate solid cesium carbonate and solvent was evaporated from the filtrate to obtain the product as a colorless oil (1.9 g, 88 %). IR: 3325, 2961, 1732, 1595, 1480 cm31 1; 1H NMR (CDCl3, 500 MHz): δ3.96 (overlapping d, 2 H), 3.83 (t, 1.72 H), 3.22 (t, 0.28 H), 2.82 (t, 1.72 H), 2.71 (t, 0.28 H), 1.91 (bs, 1H), 1.42 (s, 6 H), 1.40 (s, 6H), 1.35-1.20 (m, 8 H), 0.85 (overlapping t, 6 H) ppm; 13C NMR (CDCl3, 125 MHz): δ205.8, 173.6, 171.9, 171.3, 130.2, 128.5, 88.7, 82.9, 70.35, 69.6, 67.2, 66.9, 66.8, 40.6, 38.6, 33.9, 31.4, 30.26, 30.21, 28.79, 28.71, 28.23, 25.8, 23.64, 22.83, 13.9, 10.9 ppm.
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

A series of emulsion polymerizations of dibromostyrene (DBS)/2-ethylhexyl acrylate (2-EHA) were carried out in 8 oz. bottles. All the ingredients (122.50 or 180 parts by weight deionized water, 3 parts sodium dodecyl sulfate, 0.3 parts potassium persulfate, 0.2 parts t-dodecyl mercaptan and 100 parts total monomers in the ratio desired in the polymer) were charged into 8 oz. bottles and flushed well with nitrogen, and then reacted at 50° C. to about 45.8 or 36.5% solids in 15 hr. The whole bottle was cooled to room temperature and 3 parts deionized water and 0.18 parts 50% H2O2 added, followed by agitation for 20 minutes. The results of these preparations are set forth in Table I. The latices in Examples 1 and 2 perform well in a variety of coating applications, and display improved flame retardancy, while the latices in Examples 3 through 5 give very soft and tacky coatings.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
t-dodecyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods IV

Procedure details

12.82kg/h of 2-ethylhexanal and 1.79kg/h of oxygen (molar ratio 1:0.56) were caused to react in the presence of 1.9wt% of potassium 2-ethylhexanoate (prepared by the addition of KOH to the initial reaction mixture) at 40° C. and a pressure of 3 bar. 96 % of 2-ethylhexanoic acid having a color value of 4 were isolated by distillation (determined as specified in ISO 6271 ). The bottoms were recycled to the oxidation stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium 2-ethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethylhexanoic acid
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Reactant of Route 4
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2-Ethylhexanoic acid
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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